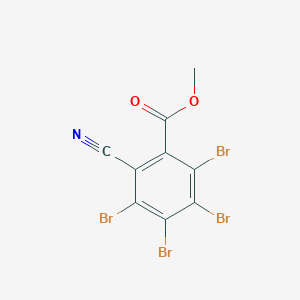
Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate: is an organic compound characterized by the presence of bromine and cyano groups attached to a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate typically involves the bromination of methyl 6-cyanobenzoate. The reaction is carried out under controlled conditions using bromine as the brominating agent. The process requires careful monitoring to ensure the selective bromination at the 2, 3, 4, and 5 positions of the benzoate ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The cyano group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the benzoate ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the cyano group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while reduction reactions can produce amine derivatives.
Applications De Recherche Scientifique
Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and cyano group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 2,3,4,5-tetrachloro-6-cyanobenzoate
- Methyl 2,3,4,5-tetrafluoro-6-cyanobenzoate
- Methyl 2,3,4,5-tetraiodo-6-cyanobenzoate
Comparison: Methyl 2,3,4,5-tetrabromo-6-cyanobenzoate is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications that require brominated compounds. Additionally, the cyano group enhances its versatility in various chemical reactions.
Propriétés
Numéro CAS |
34643-37-3 |
|---|---|
Formule moléculaire |
C9H3Br4NO2 |
Poids moléculaire |
476.74 g/mol |
Nom IUPAC |
methyl 2,3,4,5-tetrabromo-6-cyanobenzoate |
InChI |
InChI=1S/C9H3Br4NO2/c1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11/h1H3 |
Clé InChI |
KSEBOXJHGPSANT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


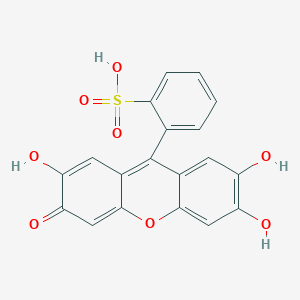

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
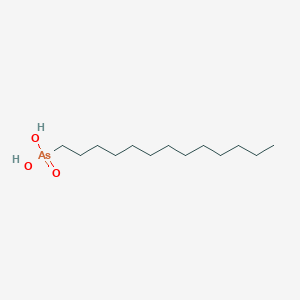
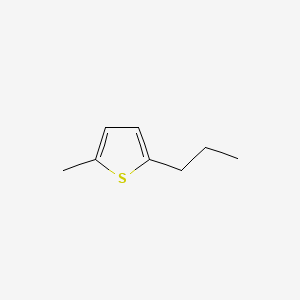
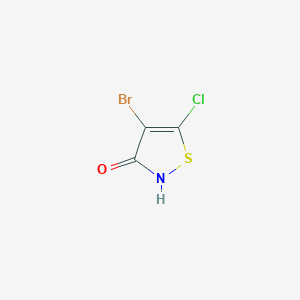
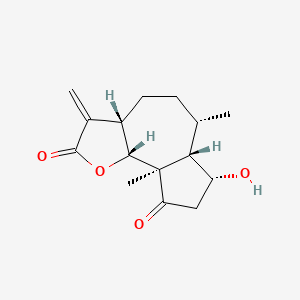

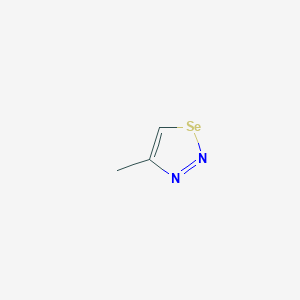

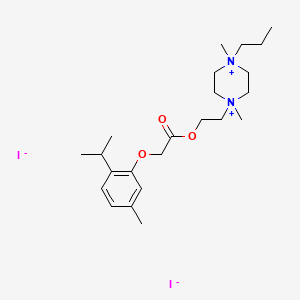
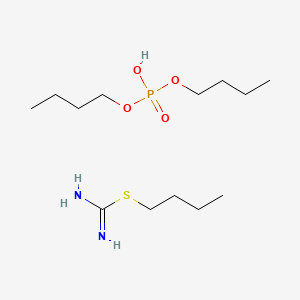
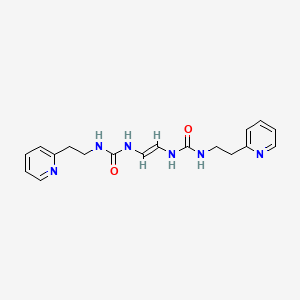
![3-[4-(Dimethylamino)phenyl]prop-2-enethioamide](/img/structure/B14683523.png)
